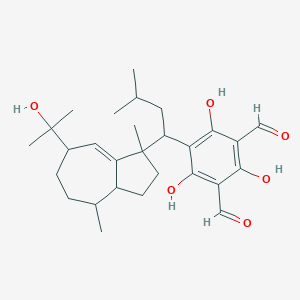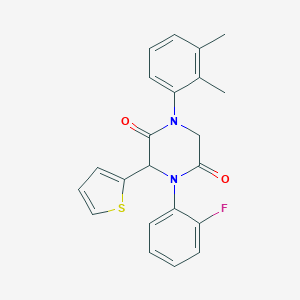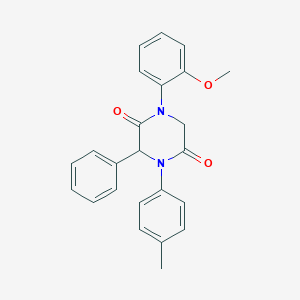
Macrocarpal D
Descripción general
Descripción
Macrocarpal D is a potent antibacterial agent . It is a phloroglucinol dialdehyde diterpene derivative that can be found in the leaves of Eucalyptus macrocarpa .
Synthesis Analysis
The first stereoselective total synthesis of macrocarpal-C, which is structurally similar to this compound, has been described . The synthesis involved an efficient coupling of the aromatic side-chain unit with enone 8, prepared from commercially available and inexpensive (+)-3-carene .
Molecular Structure Analysis
This compound is a phloroglucinol dialdehyde diterpene derivative . Its molecular weight is 472.61 and its molecular formula is C28H40O6 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 472.61 and a molecular formula of C28H40O6 . Further physical and chemical properties are not specified in the available resources.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
“Macrocarpal D” exhibe altos niveles de actividad antimicrobiana. Fue aislado por primera vez de larvas de avispa (Pergidae sp.) utilizando cromatografía líquida de alto rendimiento de fase inversa (RP-HPLC) . Este compuesto podría servir potencialmente como un antibiótico natural, contribuyendo a la lucha contra las infecciones bacterianas.
Compuestos de Phloroglucinol Formilados (FPCs)
“this compound” pertenece a la familia de compuestos de phloroglucinol formilados. Estos compuestos tienen esqueletos intrigantes e importantes bioactividades. Los FPCs son conocidos por sus efectos antimicrobianos, anticancerígenos y antimaláricos . Una mayor investigación en los mecanismos específicos de acción podría revelar nuevas aplicaciones terapéuticas.
Sustancia Bioactiva Novel
El compuesto 1 (this compound) es una sustancia bioactiva novedosa. Su estructura combina el cromóforo de phloroglucinol isopentílico con el esqueleto de 1,10-secoaromadendrano . Investigar sus interacciones con los objetivos celulares puede descubrir aplicaciones únicas en el desarrollo de fármacos.
Actividad Antibacteriana de Bacillus subtilis
“this compound” y otro compuesto (Compuesto G) demostraron fuertes actividades antibacterianas contra Bacillus subtilis . Comprender su modo de acción y posibles sinergias con los antibióticos existentes podría conducir a estrategias de tratamiento innovadoras.
Fuente de Producto Natural
Los productos naturales de insectos, incluidos los derivados de las avispas, ofrecen una fuente biosintética diversa. Estos compuestos pueden originarse del metabolismo secundario de los insectos o de microbios simbióticos . Explorar el contexto ecológico y las funciones ecológicas de “this compound” podría revelar aplicaciones adicionales.
Producción de Aceite de Eucalipto
Las avispas que se alimentan de árboles de eucalipto acumulan aceite de eucalipto en su intestino anterior . ¿Podría “this compound” desempeñar un papel en este proceso? Comprender su biosíntesis y función ecológica podría tener aplicaciones prácticas en la producción de aceites esenciales.
Safety and Hazards
Safety measures for handling Macrocarpal D include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Macrocarpal D is a potent antibacterial agent . It is a phloroglucinol dialdehyde diterpene derivative that can be found in the leaves of Eucalyptus macrocarpa .
Target of Action
The primary targets of this compound are various bacterial strains. It has shown antibacterial activity against Staphylococcus aureus FAD209P, Micrococcus luteus ATCC9341, Bacillus subtilis PCI219, and Mycobacterium smegmatis ATCC607 . These bacteria are responsible for various infections in humans, and this compound’s ability to inhibit their growth makes it a potent antibacterial agent.
Mode of Action
It interacts with the bacterial cells, inhibiting their growth and proliferation
Biochemical Pathways
Its antibacterial activity suggests that it likely interferes with essential biochemical processes in the bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication, leading to the inhibition of bacterial growth .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By targeting and inhibiting essential processes in bacterial cells, this compound prevents these cells from proliferating, thereby exerting its antibacterial effects .
Análisis Bioquímico
Biochemical Properties
Macrocarpal D is known to show several interesting biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase
Cellular Effects
Given its antibacterial activity, it is likely that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antibacterial activity suggests that it may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2,4,6-trihydroxy-5-[1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKIJLQDSQXHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931568 | |
| Record name | 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142647-71-0 | |
| Record name | Macrocarpal D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142647710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Macrocarpal D?
A1: While the provided research papers primarily focus on other compounds like Macrocarpal A, they do mention that this compound, a formyl-phloroglucinol-terpene meroterpenoid, exhibits DNA topoisomerase I (Top1) inhibition []. This suggests potential anticancer activity, as Top1 is a crucial enzyme involved in DNA replication and repair, often targeted in cancer therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242333.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)

![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)

